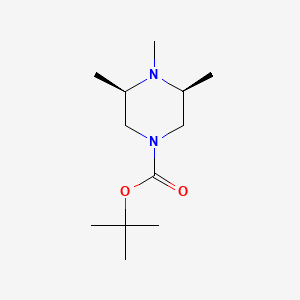

(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,5S)-3,4,5-trimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLDSRDAJRHFIY-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential applications in treating various neurological disorders. This article reviews its biological activity, synthesizing data from diverse research studies and case reports.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its piperazine core with three methyl groups at positions 3, 4, and 5, and a tert-butyl ester at the carboxylic acid position. This configuration is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that derivatives of piperazine compounds exhibit neuroprotective properties. For instance, compounds similar to this compound have shown the ability to protect astrocytes against amyloid-beta (Aβ) toxicity in Alzheimer's models by reducing inflammatory cytokine production .

- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are critical in the pathophysiology of Alzheimer's disease .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the effects of a piperazine derivative on astrocyte cell viability in the presence of Aβ 1-42. The results demonstrated that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically:

- Cell Viability : Treated astrocytes showed approximately 63% viability , compared to 44% in untreated cells exposed to Aβ .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibition of β-secretase and acetylcholinesterase by related piperazine compounds. The findings indicated:

- IC50 Values : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and a K_i value of 0.17 μM for acetylcholinesterase inhibition .

Data Tables

| Biological Activity | Measurement | Result |

|---|---|---|

| Cell Viability (Aβ Treatment) | % Viability | 63% (Treated) vs. 44% (Untreated) |

| β-Secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | K_i | 0.17 μM |

The neuroprotective mechanism involves modulation of inflammatory pathways activated by Aβ aggregates. The compound appears to reduce tumor necrosis factor-alpha (TNF-α) levels while promoting cell survival under stress conditions induced by Aβ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s structural analogs differ in substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Stereochemical Influence

The (3R,5S) configuration of the target compound distinguishes it from diastereomers like (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 163765-44-4). This stereochemical variation impacts intermolecular interactions, such as hydrogen bonding and steric hindrance, which are critical in enantioselective synthesis or drug-receptor binding .

Physicochemical Properties

- Purity and Handling : The target compound is typically available at ≥95% purity, similar to analogs like tert-butyl 4-(trifluoromethyl)benzyl derivatives .

- Hazard Profile : While many tert-butyl piperazine carboxylates share warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), the absence of reactive halides or boronate groups in the target compound may reduce acute toxicity risks .

Pharmaceutical Relevance

The compound’s trimethyl-substituted piperazine core is structurally analogous to intermediates used in kinase inhibitor synthesis (e.g., CAS 308109-96-8 in ). Its stereochemistry aligns with scaffolds for central nervous system (CNS) drugs, where chirality dictates blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate?

- Methodological Answer : Synthesis of stereochemically complex piperazine derivatives requires precise control of reaction conditions. Key parameters include:

- Temperature : Low temperatures (e.g., 0–5°C) to minimize racemization during functional group additions .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity and stability of intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, particularly in Suzuki-Miyaura or Buchwald-Hartwig aminations .

- Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether for isolating high-purity products (>95%) .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, distinct coupling constants (e.g., J = 6.8 Hz) in NOESY spectra confirm spatial arrangements of methyl groups .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and assess enantiomeric excess (ee) .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 372.2 [M+H]⁺) validate molecular formula .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the tert-butyl carbamate group .

- Use amber vials to avoid photodegradation of the piperazine ring .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved to modify biological activity?

- Methodological Answer :

- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to temporarily block specific nitrogen sites, enabling selective alkylation or acylation at the 3- and 5-positions .

- Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 100°C for 3 hours) while maintaining regioselectivity in cross-coupling reactions .

- Computational Modeling : DFT calculations to predict steric and electronic effects of substituents on reaction pathways .

Q. What analytical approaches resolve contradictions in reported bioactivity data for structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare binding affinities (e.g., IC₅₀ values) of analogs with varying substituents (e.g., trifluoromethyl vs. nitro groups) to identify critical pharmacophores .

- Cellular Assays : Use isogenic cell lines to isolate target-specific effects (e.g., enzyme inhibition vs. receptor antagonism) .

- Meta-Analysis : Cross-reference published datasets (e.g., ChEMBL, PubChem) to identify outliers or methodological biases .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Plasma Protein Binding Assays : Ultrafiltration followed by HPLC quantification to assess unbound fraction .

- Metabolite Identification : Liver microsome incubations with NADPH to detect oxidative metabolites (e.g., N-demethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.